molecular formula C21H26N4O2 B5593898 (1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5593898
M. Wt: 366.5 g/mol
InChI Key: RHKXDUNATMDPND-RBUKOAKNSA-N
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Description

Synthesis Analysis

Synthetic approaches for related compounds often involve one-pot reactions, multi-component condensations, or sequential processes like condensation followed by cyclization. For instance, the synthesis of various heterocycles, including diazabicyclo derivatives, can be achieved through catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene in aqueous media, highlighting the use of green chemistry principles and efficient reaction conditions (Khurana, Nand, & Saluja, 2014).

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds is characterized by the presence of nitrogen atoms within the bicyclic framework, contributing to unique conformational and electronic properties. X-ray crystallography and NMR spectroscopy are common techniques used to determine the spatial arrangements and stereochemistry of such molecules. For example, compounds synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid have their structures elucidated by X-ray diffraction, offering insights into the molecular architecture and interaction patterns (Jiang, Liu, Lv, & Zhao, 2012).

properties

IUPAC Name

(1S,5R)-6-benzyl-3-[3-(1-methylpyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-23-12-17(11-22-23)7-10-20(26)24-14-18-8-9-19(15-24)25(21(18)27)13-16-5-3-2-4-6-16/h2-6,11-12,18-19H,7-10,13-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXDUNATMDPND-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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